molecular formula C18H21N3O6S B2706737 N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide CAS No. 872881-28-2

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide

Cat. No. B2706737
CAS RN: 872881-28-2
M. Wt: 407.44
InChI Key: FVWPIEKVSWUXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BOS-102, and it belongs to the class of oxazolidinone derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antitumor Activity: HMS2571J03 has shown promise as an antitumor agent. Researchers have investigated its effects on tumor cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its mechanism of action and optimize its efficacy.

Antiviral Properties: In vitro studies suggest that HMS2571J03 may have antiviral activity against certain viruses. Its ability to interfere with viral replication pathways makes it an interesting candidate for drug development in the fight against viral infections.

Material Chemistry and Optoelectronics:

Overview: Beyond its medicinal applications, HMS2571J03 has relevance in material chemistry. Here’s how:

Optoelectronic Devices: The furan-2-ylmethyl moiety in HMS2571J03 contributes to its optoelectronic properties. Researchers have explored its use as a donor unit in organic semiconductors, which could lead to applications in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors.

Organic Synthesis and Methodology:

Overview: HMS2571J03 has been employed in synthetic methodologies. Here’s one notable application:

Synthesis of 3-Aminocarbazoles: An efficient two-step protocol has been developed for synthesizing 3-aminocarbazoles from N-sulfonyl-1,2,3-triazoles and 2-alkenylindoles. This method tolerates various functional groups and allows the synthesis of diverse 3-aminocarbazoles in good to excellent yield. Additionally, it has been successfully applied in the synthesis of indolocarbazole derivatives through oxidative amination .

properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S/c22-17(19-12-14-6-4-10-26-14)18(23)20-13-16-21(9-5-11-27-16)28(24,25)15-7-2-1-3-8-15/h1-4,6-8,10,16H,5,9,11-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWPIEKVSWUXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide

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